Cas no 4646-86-0 ((R)-4-Methoxydalbergione)

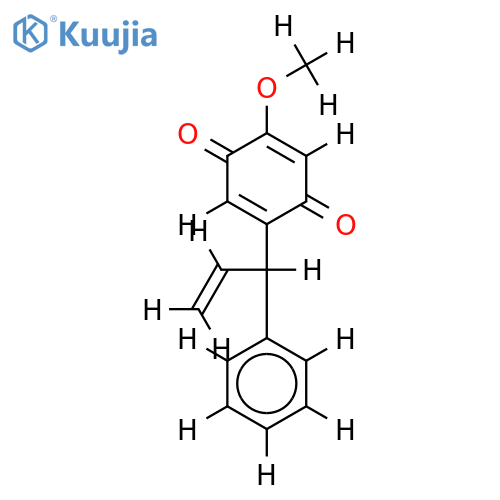

(R)-4-Methoxydalbergione structure

商品名:(R)-4-Methoxydalbergione

(R)-4-Methoxydalbergione 化学的及び物理的性質

名前と識別子

-

- (R)-(+)-4-methoxydalbergione

- (R)-4-Methoxy-dalbergion

- (R)-4''-methoxydalbergione

- (R)-4-Methoxydalbergione

- (R)-Dalbergion

- 3-(4-Methoxy-2,5-dioxo-2,5-dihydro-phenyl)-3-phenyl-prop-1-en, Dalbergion I

- Dalbergion

- R(+)-4-methoxydalbergione

- R-4-Methoxydalbergion

- (+)-4-Methoxydalbergione

- 2-methoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione

- 2-Methoxy-5-(1-phenylallyl)-4-benzoquinone

- 2-Methoxy-5-(1-phenylallyl)-p-benzoquinone

- (R)-4' '-methoxydalbergione

- LMPK12100072

- Q27135324

- 2-methoxy-5-[(1R)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione

- DTXSID10331958

- CHEBI:66703

- HY-N9746

- CHEMBL466581

- AKOS040762945

- CS-0203739

- SCHEMBL716867

- (R)-2-Methoxy-5-(1-phenylallyl)cyclohexa-2,5-diene-1,4-dione

- 4646-86-0

- (S)-4-methoxydalbergione

- DA-69188

-

- インチ: 1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m1/s1

- InChIKey: RGSUZUQISVAJJF-GFCCVEGCSA-N

- ほほえんだ: O(C([H])([H])[H])C1=C([H])C(C(=C([H])C1=O)[C@]([H])(C([H])=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

計算された属性

- せいみつぶんしりょう: 254.094

- どういたいしつりょう: 254.094

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 451

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.16

- ふってん: 395.7°C at 760 mmHg

- フラッシュポイント: 175.4°C

- 屈折率: 1.575

- じょうきあつ: 0.0±0.9 mmHg at 25°C

(R)-4-Methoxydalbergione セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

(R)-4-Methoxydalbergione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5798-5 mg |

(R)-4-Methoxydalbergione |

4646-86-0 | 98% | 5mg |

¥ 2,760 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R72690-5 mg |

(R)-4-Methoxydalbergione |

4646-86-0 | 5mg |

¥4000.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN5798-1 mL * 10 mM (in DMSO) |

(R)-4-Methoxydalbergione |

4646-86-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 2860 | 2023-09-15 | |

| TargetMol Chemicals | TN5798-5mg |

(R)-4-Methoxydalbergione |

4646-86-0 | 5mg |

¥ 2760 | 2024-07-20 | ||

| TargetMol Chemicals | TN5798-1 ml * 10 mm |

(R)-4-Methoxydalbergione |

4646-86-0 | 1 ml * 10 mm |

¥ 2860 | 2024-07-20 |

(R)-4-Methoxydalbergione 関連文献

-

1. Optical rotatory dispersion. Part XLVIII. Some 3,3-diarylprop-1-enes and related quinones: the absolute configuration of latifolinD. M. X. Donnelly,B. J. Nangle,P. B. Hulbert,W. Klyne,R. J. Swan J. Chem. Soc. C 1967 2450

4646-86-0 ((R)-4-Methoxydalbergione) 関連製品

- 855474-56-5(butyl(hexan-2-yl)amine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量